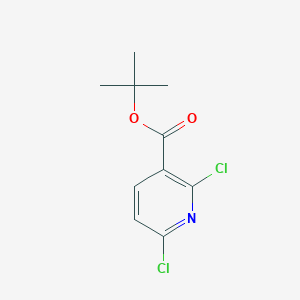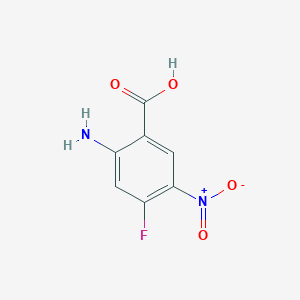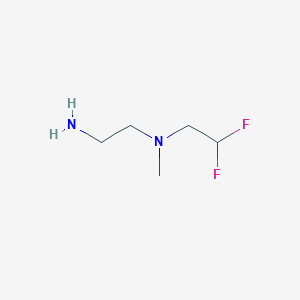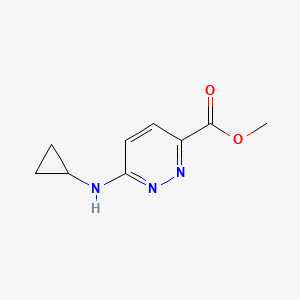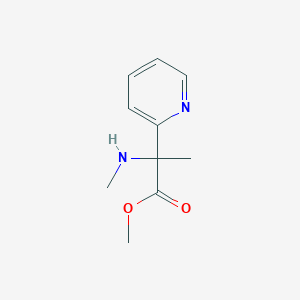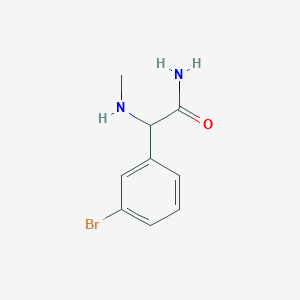
4-(2-氯乙基)-1-乙基-1H-吡唑
描述
4-(2-Chloroethyl)-1-ethyl-1H-pyrazole (CEEP) is a synthetic compound that is used in scientific research for a variety of purposes. It is a substituted pyrazole that is composed of a five-membered ring containing two nitrogen atoms, two carbon atoms, and one chlorine atom. CEEP has been used in a number of different research applications due to its unique properties, such as its solubility in both organic and aqueous solvents, its stability in physiological conditions, and its ability to bind to a variety of molecules.
科学研究应用
合成和化学反应
吡唑的合成:乙基4-[(E)-1-氯-3-氧代丙-1-烯-1-基]-3,5-二甲基-1H-吡咯-2-羧酸酯与取代肼反应生成区域异构的3-和5-取代吡唑的混合物。已经确定了选择性形成1-芳基(烷基)-5-(5-乙氧羰基-2,4-二甲基-1H-吡咯-3-基)-1H-吡唑的条件(Mikhed’kina等人,2009)。
表征和抗氧化性能:合成并表征了一种新型吡唑衍生物,即1-(2,4-二甲基苯基)-3-甲基-5-苯基-1H-吡唑-4-羧酸乙酯。研究了该化合物的晶体结构、赫希菲尔德表面分析和抗氧化性能,以及DFT计算(Naveen等人,2021)。
银配合物的形成:开发了一种两步法合成4-(烷基)吡唑的方法。其中一种衍生物4-(苯基)吡唑在普通有机溶剂中的溶解度明显较低。对其固态结构和相互作用进行了广泛的研究(Reger等人,2003)。
二核钯(II)硫族醇盐的合成:合成了双[2-(4-溴吡唑-1-基)乙基]二硫化物和二硒化物,用于形成硫族醇盐桥联的二核钯(II)配合物。探索了这些化合物的表征以及合成钯硫族化物纳米粒子的潜力(Sharma等人,2015)。
生物学评估:合成并表征了新型2-(5-(羟甲基)-3-苯基-1H-吡唑-1-基)-1-苯基乙醇衍生物。评估了它们抑制肺癌细胞生长的潜力,显示某些化合物有希望的结果(Zheng等人,2010)。
合成中的超声波辐射:在超声波辐射下合成了1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯,证明反应时间显着减少且区域选择性高(Machado等人,2011)。
医药和材料应用
抗菌和抗癌剂:合成了具有潜在抗菌和抗癌活性的新型吡唑衍生物。研究了它们的构效关系和与参考药物的比较疗效(Hafez等人,2016)。
用于催化的钯(II)配合物:合成了吡唑硫代/硒代醚的钯(II)配合物,并将其用作铃木-宫浦偶联反应的有效预催化剂。还报道了从这些配合物形成和表征硒化钯纳米粒子(Sharma等人,2013)。
作用机制
- Since DNA replication requires strand separation, cells treated with chlorambucil can no longer divide .
Mode of Action
Pharmacokinetics
- Chlorambucil is orally administered and well-absorbed. It distributes widely in tissues. It undergoes hepatic metabolism. Elimination occurs primarily through urine. High bioavailability due to good absorption .
生化分析
Biochemical Properties
4-(2-chloroethyl)-1-ethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole is with enzymes involved in alkylation reactions. The chloroethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This compound has been shown to interact with DNA repair enzymes, potentially affecting the repair mechanisms and leading to cytotoxic effects .
Cellular Effects
The effects of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-(2-chloroethyl)-1-ethyl-1H-pyrazole has been observed to induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways . Additionally, it affects cellular metabolism by disrupting the normal function of metabolic enzymes, leading to altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(2-chloroethyl)-1-ethyl-1H-pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, forming covalent adducts that can inhibit or activate enzyme activity. The compound’s alkylating properties allow it to modify DNA and proteins, leading to changes in gene expression and protein function . This modification can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular interactions of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole are crucial for its cytotoxic effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and heat . Long-term exposure to 4-(2-chloroethyl)-1-ethyl-1H-pyrazole has been shown to cause persistent changes in cellular function, including sustained inhibition of DNA repair mechanisms and prolonged cytotoxic effects.
Dosage Effects in Animal Models
In animal models, the effects of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole vary with different dosages. At low doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there is a threshold dose above which the cytotoxic effects become pronounced, leading to tissue damage and organ dysfunction. Additionally, high doses of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole can cause systemic toxicity, affecting multiple organ systems.
Metabolic Pathways
4-(2-chloroethyl)-1-ethyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of reactive intermediates that can further interact with cellular macromolecules, leading to cytotoxic effects. The metabolic pathways of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and proteins . The presence of targeting signals or post-translational modifications can direct 4-(2-chloroethyl)-1-ethyl-1H-pyrazole to specific subcellular compartments, influencing its biological activity. The subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-(2-chloroethyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGKOTUUZJHLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)
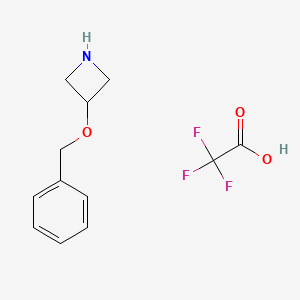
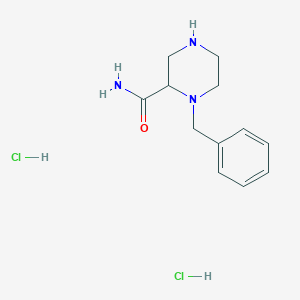
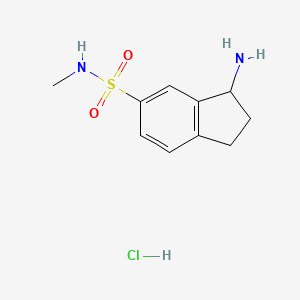
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
